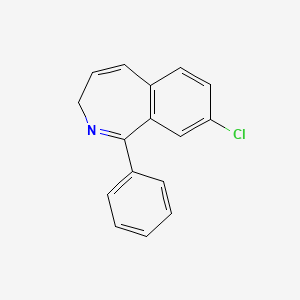

8-chloro-1-phenyl-3H-2-benzazepine

Description

General Classification and Structural Context of Benzazepines

Benzazepines are broadly classified based on the position of the nitrogen atom within the seven-membered azepine ring, leading to various isomers such as 1-benzazepine, 2-benzazepine, and 3-benzazepine. Further classification arises from the fusion of the benzene (B151609) ring, resulting in structures like 1,4-benzodiazepines and 2,3-benzodiazepines, which are technically a fusion of a benzene and a diazepine (B8756704) ring. wikipedia.orgdrugbank.com The core structure's versatility allows for extensive substitution and modification, leading to a vast library of compounds.

The structural context of benzazepines is a cornerstone of their importance. The fusion of an aromatic benzene ring with a non-planar, seven-membered azepine ring creates a unique three-dimensional scaffold. This non-planar structure is a departure from the often flat, sp²-rich scaffolds found in many compound libraries and is considered crucial for developing new and geometrically diverse molecules. mdpi.com

Overview of the 2-Benzazepine Isomeric Subclass

The 2-benzazepine subclass, where the nitrogen atom occupies the second position of the azepine ring, is a significant area of research. These compounds have been the subject of synthetic exploration, with methods like intramolecular Friedel-Crafts reactions being employed to create a variety of derivatives. nih.gov Research into 2-benzazepine derivatives has explored their potential in various applications, including the development of agents with specific biological activities. nih.govnih.gov The ability to readily derivatize the 2-benzazepine core allows for the creation of libraries of compounds for screening and further investigation. nih.gov

Positioning of 8-chloro-1-phenyl-3H-2-benzazepine within 2-Benzazepine Chemical Research

Within the 2-benzazepine subclass, this compound stands as a specific and noteworthy compound. Its structure is defined by a chlorine atom at the 8th position of the benzazepine core and a phenyl group at the 1st position. The synthesis of this compound and its hydrochloride salt has been documented, highlighting its accessibility for research purposes. prepchem.com

The presence of the chloro and phenyl substituents significantly influences the molecule's chemical properties and potential interactions. For instance, the synthesis of related compounds, such as 8-chloro-5-(1-hydroxy-2-propyn-3-yl)-1-phenyl-3H-2-benzazepine hydrochloride, demonstrates the chemical tractability of the 1-phenyl-3H-2-benzazepine scaffold for further functionalization. prepchem.com Research into similar structures, like 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, underscores the ongoing interest in this chlorinated benzazepine motif. patsnap.comgoogle.com

Strategic Importance of the Benzazepine Core as a Chemical Scaffold

The benzazepine core is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of biologically active compounds. The versatility of the benzazepine scaffold allows for the introduction of various substituents, leading to derivatives with diverse pharmacological profiles. researchgate.netontosight.ai

The three-dimensional nature of the benzazepine scaffold is a key attribute, offering a departure from the predominantly flat structures of many existing compound libraries. mdpi.com This structural diversity is crucial for exploring new chemical space and identifying novel molecular interactions. The ability to generate libraries of benzazepine derivatives facilitates high-throughput screening and the discovery of lead compounds for further development. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

81078-22-0 |

|---|---|

Molecular Formula |

C16H12ClN |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

8-chloro-1-phenyl-3H-2-benzazepine |

InChI |

InChI=1S/C16H12ClN/c17-14-9-8-12-7-4-10-18-16(15(12)11-14)13-5-2-1-3-6-13/h1-9,11H,10H2 |

InChI Key |

HWPXLEMJGRXRKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Benzazepine Scaffolds and Analogues

Foundational Synthetic Pathways to Benzazepine Ring Systems

The construction of the benzazepine core, a seven-membered nitrogen-containing heterocycle fused to a benzene (B151609) ring, can be achieved through several fundamental synthetic strategies. These methods primarily involve the formation of the seven-membered ring through cyclization reactions, ring expansion of smaller ring systems, and multi-step sequences that assemble the molecule piece by piece.

Ring-Closure Reactions via C-N and C-C Bond Formation

The formation of the benzazepine ring system can be effectively accomplished through intramolecular cyclization reactions that form either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond as the final ring-closing step. These reactions are fundamental to the synthesis of a wide variety of benzazepine derivatives, including the 1-, 2-, and 3-benzazepine isomers.

The choice of starting materials is crucial and typically includes aminocarboxylic acids, amino halides, dihalides, dinitriles, dicarboxylic acids, and carboxylic acid diamides. The success and yield of these cyclization reactions are often fair to good; however, the formation of more thermodynamically stable five- or six-membered rings can sometimes be a competing side reaction.

Several classical named reactions have been adapted for the synthesis of benzazepines. These include:

Friedel-Crafts reaction: This reaction can be used for intramolecular acylation or alkylation to form the seven-membered ring. However, its application in the synthesis of 1-benzazepines has been found to be of limited value.

Dieckmann condensation: This intramolecular reaction of a diester can be used to form a C-C bond, leading to a cyclic β-keto ester.

Acyloin condensation: The reductive coupling of two carboxylic esters can form an α-hydroxyketone (acyloin), which can be a key intermediate in benzazepine synthesis.

Aldol condensation: This reaction can be employed to form a C-C bond through the reaction of an enolate with a carbonyl compound.

Bischler-Napieralski, Vilsmeyer, and Pictet-Spengler-type reactions: These are powerful methods for the synthesis of isoquinoline (B145761) alkaloids and have been extended to the synthesis of benzazepines. For instance, the Pictet-Spengler reaction has been utilized for the cyclization of 3-arylpropylsulfonamides with formaldehyde (B43269) to construct N-sulfonyl-2-benzazepines. google.com

A specific example of a ring-closure reaction leading to a 2-benzazepine is the palladium-catalyzed oxidative cycloaddition. In a one-pot process, isatins can react with various alkynes to furnish the benzazepine scaffold. beilstein-journals.org

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of benzazepine scaffolds, often starting from more readily available five- or six-membered ring systems. These methods circumvent the entropic challenges associated with the direct formation of a seven-membered ring.

One notable approach is the Dowd–Beckwith reaction , which involves the ring-expansion of cyclic ketones via alkoxy radicals. This method has been developed into an interrupted Dowd–Beckwith (IDB) reaction for the regioselective deconstructive functionalization of cyclic ketones using electricity as a mild oxidant. patsnap.com

Another versatile method involves the thermolysis of azido-substituted heterocycles . For example, the thermolysis of 2-azido-2-tert-butyl-2H-selenochromenes, which are synthesized from the corresponding 1-benzoselenopyrylium salts and sodium azide, leads to a ring expansion with the extrusion of nitrogen gas to yield novel and stable 1,3-benzoselenazepines in good yields. prepchem.com

A metal-free approach to 3-benzazepines has been developed through a tandem reaction involving oxidative C-H bond functionalization and ring expansion . This method utilizes readily available tetrahydroisoquinolines and diazomethanes, with a TEMPO-based oxoammonium salt as the oxidant, to construct the seven-membered ring under mild conditions. google.com

Furthermore, a one-pot double ring expansion strategy has been devised for the synthesis of fused 3-benzazepines. This process involves the oxidative ring expansion of a spiroamine with N-chlorosuccinimide, followed by a subsequent ring expansion of the resulting ketiminium ion intermediate with trimethylsilyldiazomethane. google.com This method has been successfully applied to the synthesis of the Dolby–Weinreb enamine, a key intermediate for various natural products. google.com

The following table summarizes selected ring expansion methodologies for the synthesis of benzazepine and related heterocyclic scaffolds.

| Starting Material | Reagents | Product Type | Reference |

| Cyclic Ketones | Electricity (oxidant) | Acyclic functionalized ketones | patsnap.com |

| 2-Azido-2-tert-butyl-2H-selenochromenes | Heat | 1,3-Benzoselenazepines | prepchem.com |

| Tetrahydroisoquinolines | TEMPO oxoammonium salt, Diazomethanes | 3-Benzazepines | google.com |

| Spiroamines | N-Chlorosuccinimide, Trimethylsilyldiazomethane | Fused 3-Benzazepines | google.com, |

Multi-Step Synthesis Processes and Key Intermediates

The synthesis of complex molecules like 8-chloro-1-phenyl-3H-2-benzazepine often necessitates a multi-step approach, where the target molecule is constructed through a sequence of reactions. This strategy allows for the careful introduction and manipulation of functional groups to build the desired scaffold. A key aspect of multi-step synthesis is the identification and preparation of crucial intermediates.

A direct synthesis for This compound hydrochloride has been reported, which exemplifies a multi-step process. The key intermediate in this synthesis is 1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene . This intermediate undergoes a cyclization and deprotection step in the presence of hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to yield the target benzazepine. The reaction involves the removal of the phthalimido protecting group and subsequent intramolecular condensation to form the seven-membered ring.

The synthesis of related benzazepine structures also highlights the importance of key intermediates. For instance, the preparation of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine utilizes [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride as a key intermediate which is cyclized using aluminum chloride. This intermediate is itself prepared in several steps, starting from 2-(4'-chlorophenyl)ethyl bromide and 1-amino-2-propanol.

Another important intermediate in the synthesis of certain benzazepine alkaloids is the Dolby–Weinreb enamine . google.com Its synthesis has been achieved through various routes, including a one-pot double ring expansion of a spiroamine. google.com

The table below outlines some key intermediates and their corresponding target benzazepine structures.

| Key Intermediate | Target Compound | Reference |

| 1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene | This compound hydrochloride | |

| [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride | (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | , |

| Dolby–Weinreb enamine | Cephalotaxine and related alkaloids | google.com, |

One-Flask Synthetic Strategies

One-flask, or one-pot, synthetic strategies are highly desirable as they improve efficiency, reduce waste, and save time by carrying out multiple reaction steps in a single reaction vessel without the need for isolation of intermediates. Several one-flask methodologies have been developed for the synthesis of benzazepine scaffolds.

A notable example is the palladium-catalyzed oxidative cycloaddition of isatins with various alkynes . This method allows for the direct construction of the benzazepine ring system in a single step from readily available starting materials. beilstein-journals.org

The double ring expansion strategy for the synthesis of fused 3-benzazepines, as mentioned previously, is also a one-pot operation. google.com This process combines an oxidative ring expansion and a subsequent diazomethane-mediated ring expansion in a single flask, providing a rapid entry to complex fused heterocyclic systems. google.com

Furthermore, a tandem Michael addition and palladium-catalyzed cyclization has been utilized to prepare a cyanobenzofulvene acetal, which is a precursor to a 3-benzazepine derivative. While the entire sequence to the final benzazepine is not a single step, the initial key steps are performed in a tandem fashion.

Advanced Catalytic Approaches in Benzazepine Construction

Modern organic synthesis increasingly relies on the use of catalysts to achieve high efficiency, selectivity, and functional group tolerance. The construction of benzazepine scaffolds has significantly benefited from the development of advanced catalytic methods, particularly those involving transition metals.

Transition Metal-Catalyzed Transformations (e.g., Cobalt-Catalyzed C-H Bond Functionalization, Rhodium-Catalyzed Ring Expansion)

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and benzazepines are no exception. Catalysts based on cobalt and rhodium have been particularly effective in constructing the benzazepine ring system through novel reaction pathways.

Cobalt-Catalyzed C-H Bond Functionalization:

Cobalt catalysis has gained prominence as a sustainable and cost-effective alternative to more precious metals for C-H bond functionalization reactions. Several methods have been developed for the synthesis of benzazepine derivatives using cobalt catalysts.

One such method involves the cobalt-catalyzed, picolinamide-directed C(sp²)–H bond annulation of α-amidoacrylate substrates with acetylene (B1199291). This reaction utilizes calcium carbide as an inexpensive and easy-to-handle source of acetylene and simple cobalt(II) chloride as the catalyst. This approach demonstrates excellent functional group tolerance and provides access to the challenging unsaturated 3-benzazepine core in good to excellent yields. Mechanistic studies suggest the involvement of a Co(III) complex as a key intermediate.

Rhodium-Catalyzed Ring Expansion:

Rhodium catalysts are well-known for their ability to mediate a variety of organic transformations, including ring expansion reactions. An efficient and regioselective method for the rhodium(II)-catalyzed ring expansion of 1-sulfonyl-1,2,3-triazoles has been developed. This reaction proceeds through a denitrogenation process to form rhodium(II) azavinyl carbenes, which then undergo ring expansion to produce enaminones. This method can be performed as a sequential one-pot procedure starting from the corresponding alkyne and sulfonyl azide.

Another rhodium-catalyzed approach involves the reagent-free ring expansion of cyclobutenones and benzocyclobutenones . This reaction proceeds via C-C bond cleavage and allows for the synthesis of a variety of polysubstituted cyclopentenones and 1-indanones under near pH-neutral conditions without the need for additional oxidants or reductants. The proposed mechanism involves the insertion of rhodium into a C-C bond of the cyclobutenone.

The following table provides an overview of selected advanced catalytic approaches for the synthesis of benzazepine and related scaffolds.

| Catalytic System | Reaction Type | Substrates | Product Type | Reference |

| Cobalt(II) chloride / Picolinamide | C-H Bond Functionalization / Annulation | α-Amidoacrylates, Acetylene (from CaC₂) | 3-Benzazepines | , |

| Rhodium(II) acetate | Ring Expansion | 1-Sulfonyl-1,2,3-triazoles | Enaminones | |

| Rhodium catalyst | Ring Expansion | Cyclobutenones, Benzocyclobutenones | Cyclopentenones, 1-Indanones |

Asymmetric Synthesis and Enantioselective Methodologies

The generation of enantiomerically pure 2-benzazepine scaffolds is of paramount importance, and to this end, several asymmetric and enantioselective strategies have been developed. These methods, including asymmetric hydrogenation and intramolecular asymmetric reductive amination, are crucial for accessing specific stereoisomers.

Asymmetric Hydrogenation: A highly effective method for producing chiral tetrahydro-3-benzazepine motifs involves the use of an N,P-ligated iridium complex for the catalytic asymmetric hydrogenation of cyclic ene-carbamates. nih.gov This approach has proven successful for substrates with both 1-aryl and 1-alkyl substituents, yielding the hydrogenated products with excellent enantioselectivity (91–99% ee) and in high isolated yields (92–99%). nih.gov The scalability of this protocol has been demonstrated through gram-scale hydrogenation, underscoring its synthetic utility. nih.gov For instance, this methodology has been successfully applied to the synthesis of biologically significant molecules like trepipam (B1219513) and fenoldopam. nih.gov

Another notable application of asymmetric hydrogenation is in the synthesis of 2-substituted chiral morpholines, which can serve as precursors to more complex molecules. rsc.org By employing a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines have been obtained in quantitative yields and with up to 99% ee. rsc.org Furthermore, the development of chiral cationic ruthenium diamine catalysts has enabled the highly efficient asymmetric hydrogenation of various dibenzo-fused azepines, including dibenzo[b,f] nih.govnih.govoxazepine, dibenzo[b,f] nih.govnih.govthiazepine, and dibenzo[b,e]azepine derivatives, affording a diverse range of chiral seven-membered N-heterocycles with excellent yields and enantioselectivities. rsc.org

Intramolecular Asymmetric Reductive Amination (ARA): A novel approach for the synthesis of enantioenriched dibenz[c,e]azepines involves an Iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives. rsc.org This method results in the formation of synthetically useful dibenz[c,e]azepines possessing both central and axial chirality with excellent enantiocontrol (up to 97% ee). rsc.org The versatility of this methodology is demonstrated by the derivatization of the products into chiral amino acid derivatives and chiral phosphoramidite (B1245037) ligands, which have shown excellent performance in Rh-catalyzed asymmetric hydrogenation reactions. rsc.org

A short and efficient asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines has also been described, starting from the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol to form tricyclic oxazolo[2,3-b] acs.orgbenzazepin-5(6H)-ones. acs.orgacs.orgnih.gov Subsequent reduction and hydrogenolytic removal of the chiral auxiliary provide access to enantiomerically pure 2-substituted tetrahydro-3-benzazepines. acs.orgacs.orgnih.gov

Metal-Free Synthetic Alternatives for Benzazepine Assembly

In a move towards more sustainable and cost-effective synthetic routes, metal-free alternatives for the construction of the benzazepine core have been explored. These organocatalytic methods offer a valuable alternative to traditional metal-catalyzed reactions.

One such approach involves a convergent strategy to assemble enantiomerically pure 4,5-dihydro-1H-benzo[c]azepines with three contiguous stereogenic centers. acs.orgnih.gov This method utilizes an asymmetric organocatalytic Mannich reaction on Boc-imines of o-(azidomethyl)benzaldehydes, followed by a one-pot Staudinger/aza-Wittig/Ugi-Joullié sequence. acs.orgnih.gov This represents a notable example of a diastereoselective Ugi three-component reaction on a seven-membered cyclic imine. acs.orgnih.gov

Another innovative metal-free protocol enables the synthesis of highly strained and unstable benzazetidines by trapping a transient cyclic, four-membered hemiaminal intermediate. nih.gov This method provides access to various benzazetidines in moderate to good yields using inexpensive starting materials. nih.gov

Furthermore, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) organocatalyst. chemistryviews.org This strategy employs an organocatalyzed Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence, yielding the desired heterocycles in satisfactory yields and with high enantioselectivity. chemistryviews.org

Derivatization and Functionalization Strategies for this compound Analogues

The modification of the this compound scaffold is crucial for exploring structure-activity relationships and developing analogues with tailored properties.

Targeted Halogenation and Substituent Introduction

The introduction of halogens and other substituents at specific positions on the benzazepine ring system is a key strategy for modulating biological activity. For instance, the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been a subject of interest, with processes developed for its preparation and the isolation of specific enantiomers. google.com The process often involves the resolution of diastereomeric salts to obtain the desired enantiomer with high purity. google.com

N-Alkylation and Acylation of the Azepine Nitrogen

Modification of the nitrogen atom within the azepine ring through N-alkylation and N-acylation provides a straightforward method for introducing diversity into the benzazepine scaffold. N-alkyl-2-benzazepine derivatives can be readily prepared via N-alkylation of the corresponding secondary 2-benzazepines. nih.gov These secondary benzazepines are constructed through a 7-endo selective radical cyclization of N-boc-N-(2-bromo-5-methoxyphenylmethyl) methacrylamides. nih.gov

A nickel-catalyzed ligand-controlled tunable cyclization/cross-coupling reaction has been reported for the divergent synthesis of various 2-benzazepine frameworks. nih.gov By selecting either a bidentate or a tridentate ligand, the reaction can be directed to produce either 2-benzazepin-5-ones and benzo[c]pyrano[2,3-e]azepines through a 1,4-acyl transfer mechanism, or 2-benzazepin-3-ones via a selective 7-endo cyclization. nih.gov This highlights the power of ligand control in directing the outcome of catalytic reactions.

Synthesis of Conformationally Restricted and Rigidified Benzazepine Analogues

To better understand the bioactive conformation of benzazepine derivatives, the synthesis of conformationally restricted and rigidified analogues is a valuable strategy. By limiting the conformational flexibility of the molecule, it is possible to gain insights into the specific spatial arrangement required for biological activity.

One approach involves the synthesis of structurally novel 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines, which are conformationally restricted analogues of known dopamine (B1211576) D1 antagonists. nih.gov Studies on these rigid analogues have revealed that the orientation of substituents on the benzazepine nucleus significantly impacts receptor affinity. nih.gov For example, it was found that an equatorial orientation of the D-ring in the B/C-trans ring junction of these analogues leads to considerably higher D1 receptor affinity and selectivity compared to the conformationally mobile cis stereoisomers. nih.gov

The introduction of methyl groups at the C-4 and C-5 positions of thieno-benzazepines has also been shown to influence the conformational dynamics of the azepine ring system. rsc.orgresearchgate.net In the case of C-5 alkyl analogues, the absolute configuration of the new stereocenter dictates the resulting atropisomer, with one being potently active and the other essentially inert, providing compelling evidence for the bioactive conformation. rsc.orgresearchgate.net Additionally, a stereocontrolled racemic synthesis of conformationally restricted analogues of a potent CGRP receptor antagonist has been achieved through the novel functionalization of 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones. nih.gov

Radiosynthesis of Benzazepine Derivatives for Advanced Research Applications

The development of radiolabeled benzazepine derivatives is essential for their use as probes in advanced imaging techniques such as Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo. meduniwien.ac.at

The radiosynthesis of benzazepine-based PET radioligands, such as (R)- and (S)-¹¹C-Me-NB1, has been accomplished with good radiochemical yields and high radiochemical purity. nih.gov These radiolabeled enantiomers have been shown to exhibit distinct binding patterns, with (R)-¹¹C-Me-NB1 displaying selectivity for GluN2B-containing NMDA receptors, while (S)-¹¹C-Me-NB1 predominantly binds to σ1-receptors. nih.gov This enantioselectivity underscores the importance of stereochemistry in the design of targeted PET imaging agents. nih.gov

The development of ¹⁸F-labeled radioligands is often desirable due to the longer half-life of fluorine-18 (B77423) compared to carbon-11. nih.gov The radiosynthesis of ¹⁸F-labeled ligands for imaging brain peripheral benzodiazepine (B76468) receptors (PBR) has been reported, offering promising tools for investigating neuroinflammatory conditions. nih.gov Similarly, the radiosynthesis of astemizole (B1665302) derivatives has been explored for their potential as PET imaging agents for tau pathology in neurodegenerative diseases. rsc.org

Mechanistic Investigations in 2 Benzazepine Organic Chemistry

Reaction Mechanism Elucidation in Benzazepine Formation

The synthesis of the 2-benzazepine core, particularly substituted derivatives like 8-chloro-1-phenyl-3H-2-benzazepine, often involves complex multi-step sequences. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and accessing novel analogues.

Analysis of Sigmatropic Shifts and Rearrangement Pathways

Sigmatropic rearrangements, a class of pericyclic reactions, can play a significant role in the formation and rearrangement of benzazepine skeletons. wikipedia.org These reactions involve the intramolecular migration of a sigma-bond across a π-system. While direct evidence for sigmatropic shifts in the synthesis of this compound is not extensively documented, related benzazepine syntheses have been shown to proceed through such pathways.

For instance, a novel annulation reaction to form benzazepine derivatives has been developed involving a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement as a key step. nih.gov This process, following an initial [3+2] cyclization, highlights the potential for pericyclic reactions to construct the seven-membered ring. Another study details unprecedented sigmatropic rearrangements leading to 2,3-dihydro-1H-2-benzazepine-3-carboxylic acid, underscoring the diverse rearrangement pathways possible within these systems.

It is plausible that certain synthetic routes towards this compound could involve designed or unintended sigmatropic shifts, particularly when utilizing starting materials with appropriate unsaturation and substitution patterns. The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted reactions, predicting whether the migration occurs in a suprafacial or antarafacial manner. wikipedia.org

Role of Carbocation Intermediates in Cyclization Reactions

A common and powerful method for constructing the benzazepine ring system is through intramolecular Friedel-Crafts reactions. researchgate.netnih.gov This type of reaction inherently involves the formation of carbocation intermediates, which are central to the cyclization process. researchgate.netresearchgate.net

In the context of synthesizing this compound, a plausible route would involve a precursor that, upon treatment with a Lewis or Brønsted acid, generates a carbocation that can then undergo electrophilic attack on the electron-rich aromatic ring. The stability of this carbocation intermediate is a key factor influencing the feasibility and efficiency of the cyclization.

The stability of carbocations is influenced by several factors, including the number of adjacent carbon atoms (tertiary > secondary > primary) and the presence of adjacent π-systems or atoms with lone pairs that can delocalize the positive charge through resonance. masterorganicchemistry.comyoutube.comlibretexts.org In the case of precursors to 1-phenyl substituted benzazepines, a benzylic carbocation can be formed, which is significantly stabilized by resonance with the phenyl ring. youtube.comyoutube.com The chloro-substituent on the other aromatic ring will also influence the reactivity, primarily through its inductive and resonance effects.

A general mechanism for a Friedel-Crafts type cyclization to form a 2-benzazepine is depicted below:

Step 1: Generation of the Carbocation An appropriate precursor, such as an alcohol or an alkene, is treated with an acid to generate a carbocation.

Step 2: Intramolecular Electrophilic Aromatic Substitution The generated carbocation is attacked by the electron-rich benzene (B151609) ring in an intramolecular fashion.

Step 3: Rearomatization A proton is lost from the aromatic ring to restore its aromaticity, yielding the cyclized product.

The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring.

Isomerization Processes within Benzazepine Systems

Isomerization processes are important in benzazepine chemistry, potentially leading to different constitutional isomers or stereoisomers. These processes can occur under thermal or catalytic conditions. For instance, acid-catalyzed isomerization can lead to the formation of a stable 3H-1-benzazepine from an unstable 5H-1-benzazepine intermediate. researchgate.net

In the context of this compound, isomerization could involve the migration of the double bond within the seven-membered ring, leading to different tautomers. The relative stability of these isomers would be dictated by factors such as conjugation and steric interactions. For example, isomerization can occur at the α-carbon to a carbonyl group in related heterocyclic systems through a deprotonation-reprotonation mechanism involving an enolate intermediate. libretexts.org While this compound lacks a carbonyl, similar proton transfer mechanisms could lead to double bond migration.

Furthermore, photochemical conditions can induce E/Z isomerization in molecules containing double bonds, a process that could be relevant for certain benzazepine derivatives. rsc.org

Regioselectivity in Benzazepine Functionalization

The functionalization of the pre-formed this compound ring system is governed by the principles of electrophilic aromatic substitution. The existing chloro and phenyl substituents, as well as the fused heterocyclic ring, will direct the position of incoming electrophiles.

The chloro group is an ortho-, para-director due to the lone pairs on the chlorine atom being able to donate electron density through resonance, which stabilizes the arenium ion intermediate formed during substitution at these positions. youtube.comlibretexts.org However, due to its high electronegativity, chlorine is a deactivating group. The phenyl group at the 1-position and the nitrogen-containing seven-membered ring will also exert electronic and steric effects on the aromatic ring, influencing the regiochemical outcome of substitution reactions.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of electrophilic attack by calculating the electron density at various positions on the aromatic ring. rsc.org For instance, a higher negative charge on a particular carbon atom would suggest it is more nucleophilic and thus more susceptible to electrophilic attack.

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution, which can be used to predict the regioselectivity of functionalizing the benzazepine core.

| Substituent | Directing Effect | Activating/Deactivating |

| -Cl | ortho, para | Deactivating |

| -Alkyl | ortho, para | Activating |

| -NR2 | ortho, para | Activating |

| -OR | ortho, para | Activating |

| -NO2 | meta | Deactivating |

| -CN | meta | Deactivating |

| -C(O)R | meta | Deactivating |

Conformational Dynamics and Stereochemical Control in Benzazepine Rings

The seven-membered ring of the 2-benzazepine system is not planar and can adopt several conformations. The interconversion between these conformations is a dynamic process that can be studied using techniques like variable temperature NMR spectroscopy. rsc.org For N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, two puckered mirror-image (enantiomorphic) chair-like conformations have been observed, with a significant energy barrier to interconversion. rsc.org

The presence of the C1-phenyl group and the C8-chloro substituent in this compound will significantly influence the conformational preferences of the seven-membered ring. The bulky phenyl group will likely favor an equatorial or pseudo-equatorial position to minimize steric strain. Computational modeling is a valuable tool for predicting the most stable conformations and the energy barriers between them. researchgate.net

Stereochemical control is a critical aspect of benzazepine synthesis, especially when chiral centers are present. Asymmetric synthesis methods are employed to produce enantiomerically pure benzazepine derivatives. chemistryviews.orgnih.gov This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool. The stereochemistry of the final product is often determined in a key bond-forming step, and understanding the mechanism of this step is essential for controlling the stereochemical outcome.

Kinetic and Thermodynamic Aspects of Benzazepine Chemical Reactions

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. dalalinstitute.comlibretexts.orgillinois.edu Under kinetic control, the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. Under thermodynamic control, the major product is the most stable one, which corresponds to the product with the lowest Gibbs free energy.

In the synthesis of benzazepines, particularly through cyclization reactions, the reaction conditions can often be tuned to favor either the kinetic or the thermodynamic product. For example, lower reaction temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. dalalinstitute.com

The relative stability of different benzazepine isomers or conformers can be assessed through experimental measurements or computational studies. nih.gov DFT calculations, for instance, can provide valuable insights into the thermodynamics of a reaction by calculating the energies of reactants, intermediates, transition states, and products. researchgate.netnih.govnih.govresearchgate.net This information can help in understanding the factors that determine the product distribution and in designing reaction conditions to selectively obtain the desired isomer.

The table below outlines the general conditions that favor kinetic versus thermodynamic control.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

| Product | Forms fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |

Computational Chemistry and Theoretical Studies of Benzazepines

Molecular Modeling and Ligand-Target Docking Studies

Molecular modeling and docking are powerful tools for predicting how a ligand might bind to a biological target, such as a protein receptor. nih.govnih.govnih.govamazonaws.com These methods are instrumental in structure-based drug design.

Molecular docking simulations place a ligand into the binding site of a receptor and score the different binding poses based on the predicted binding affinity. These simulations can reveal key intermolecular interactions that stabilize the ligand-receptor complex. For 8-chloro-1-phenyl-3H-2-benzazepine, several types of interactions would be anticipated:

Hydrogen Bonding: The nitrogen atom in the benzazepine ring could act as a hydrogen bond acceptor. If the target receptor has hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in its active site, this could be a crucial interaction.

Salt Bridges: While this compound is not readily ionizable, if the nitrogen atom were to become protonated, it could form a salt bridge with an acidic residue (e.g., aspartate, glutamate) in the receptor.

Pi-Pi Stacking: The phenyl ring of the molecule is a prime candidate for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. Cryo-EM structures of benzodiazepines bound to GABA-A receptors have confirmed that pi-stacking interactions with aromatic residues are important for binding. mdpi.com

Docking studies of various benzodiazepine (B76468) derivatives with receptors like the GABA-A receptor have highlighted the importance of these interactions in determining binding affinity and subtype selectivity. nih.govnih.gov Similar studies for this compound would be invaluable in identifying its potential biological targets and understanding its mechanism of action at the molecular level.

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Participating Group(s) on Ligand | Potential Participating Residue(s) on Receptor |

| Hydrogen Bonding | Azepine Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Pi-Pi Stacking | Phenyl Ring, Benzene (B151609) Ring of Benzazepine | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Phenyl Ring, Alkyl portions of Benzazepine | Alanine, Valine, Leucine (B10760876), Isoleucine, Proline |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., oxygen, nitrogen) |

Note: This table represents a hypothetical prediction of potential interactions. The actual interactions would depend on the specific topology and amino acid composition of the target receptor's binding site.

Computational Estimation of Binding Energies and Affinities

The binding affinity of a ligand, such as this compound, to its biological target is a critical determinant of its potential efficacy. Computational methods provide powerful tools for estimating this affinity by calculating the binding free energy (ΔG_bind). A more negative ΔG_bind score typically signifies a stronger and more stable interaction. biorxiv.org Several sophisticated methods are employed for this purpose, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) being among the most prominent.

The MM/PBSA method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov This approach involves running molecular dynamics (MD) simulations of the ligand-receptor complex and then, as a post-processing step, calculating the average energies. The binding free energy is determined using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand) biorxiv.orghod4.net

Each free energy term (G) is further broken down into several components:

Molecular Mechanics (MM) Energy (ΔE_MM): This includes the internal energy from bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. hod4.net Studies on related heterocyclic compounds consistently show that van der Waals interactions provide the most significant stabilizing contribution to the binding enthalpy. nih.govnih.gov

Solvation Free Energy (ΔG_solv): This term accounts for the energy cost of desolvating the ligand and the receptor's binding site. It is composed of a polar component, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA). nih.govontosight.ai

Entropic Contribution (-TΔS): This term, which accounts for the change in conformational freedom upon binding, is the most computationally demanding to calculate accurately and is sometimes omitted in comparative studies where the focus is on relative affinities of similar compounds. nih.govhod4.net

For a hypothetical analysis of this compound binding to a target receptor, an MM/PBSA calculation would yield a breakdown of the energy contributions, as illustrated in the table below.

Interactive Table: Example of MM/PBSA Binding Free Energy Components

| Energy Component | Typical Contribution (kJ/mol) | Role in Binding |

| Van der Waals Energy | -150 to -250 | Favorable shape complementarity and dispersion forces. Often the main driving force for binding. nih.gov |

| Electrostatic Energy | -50 to -150 | Favorable charge-charge, dipole-dipole, and hydrogen bond interactions. |

| Polar Solvation Energy | +100 to +200 | Unfavorable energy required to remove polar water molecules from the binding interface. |

| Non-Polar Solvation Energy | -15 to -30 | Favorable energy from the hydrophobic effect as non-polar surfaces are buried from water. |

| Total Binding Energy (ΔG) | -40 to -120 | The net balance of favorable and unfavorable interactions, indicating the overall binding affinity. researchgate.net |

Free Energy Perturbation (FEP) is another rigorous method used to calculate relative binding affinities between two similar ligands. wikipedia.org FEP simulations involve creating a non-physical, "alchemical" pathway that gradually transforms one ligand (e.g., a benzazepine analog) into another (e.g., this compound) within the receptor's binding site and in solution. By calculating the free energy change for this transformation in both environments, the difference in binding affinity (ΔΔG_bind) can be determined with high accuracy. nih.govresearchgate.net While computationally intensive, FEP is considered a gold standard for predicting the effects of small chemical modifications on binding potency. nih.gov

More advanced hybrid methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) , can be integrated into these calculations. nih.govresearchgate.net In a QM/MM approach, the ligand (this compound) would be treated with higher-accuracy quantum mechanics, while the much larger protein and solvent environment would be handled by more efficient molecular mechanics. nih.gov This allows for a more precise description of electronic effects like polarization and charge transfer, improving the accuracy of the calculated binding energy. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. biorxiv.orgyoutube.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding the stability of its interactions with a biological target. nih.govyoutube.com

An MD simulation begins with a starting structure, often from a docking result, which is then placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated using a molecular mechanics force field, and Newton's equations of motion are used to predict the positions and velocities of the atoms over a series of very short time steps (femtoseconds). youtube.com The resulting trajectory, which can span nanoseconds or even microseconds, reveals how the complex behaves over time.

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions. A stable, converging RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding pose is stable. In contrast, a continuously rising RMSD might indicate that the ligand is unstable in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue or for atoms within the ligand. nih.gov It highlights the flexible and rigid regions of the system. For this compound, an RMSF analysis would show the relative mobility of the phenyl ring versus the benzazepine core, providing insight into which parts of the molecule are most constrained by the binding pocket.

Interaction Analysis: Throughout the simulation, specific interactions like hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and receptor are monitored. researchgate.net This analysis can reveal which interactions are transient and which are stable, identifying the key amino acid residues that anchor the ligand in place. For example, it would determine the persistence of interactions between the chlorine atom or the phenyl group of the benzazepine and specific residues in the binding site.

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.compharmdbm.com For a class of compounds like benzazepines, QSAR models can predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules. nih.govresearchgate.netnih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. pharmdbm.com A QSAR model for benzazepines would be developed by first compiling a dataset of related compounds with known biological activities (e.g., IC₅₀ values). Then, for each compound, a set of numerical descriptors representing its physicochemical properties is calculated. Finally, a statistical method, such as multiple linear regression, is used to generate an equation that correlates the descriptors with the activity.

Activity = k₁(Descriptor₁) + k₂(Descriptor₂) + ... + C

These models are invaluable for understanding which properties of the this compound scaffold are most important for its activity.

Correlation of Electronic and Steric Parameters with Predicted Activity Profiles

The descriptors used in QSAR models can be broadly categorized into electronic, steric, and hydrophobic parameters. nih.gov Analyzing the correlation of these parameters with activity reveals the key drivers of molecular recognition for the benzazepine class.

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, such as its ability to form hydrogen bonds or engage in electrostatic interactions. Common electronic parameters include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, and calculated atomic charges or dipole moments. nih.govsapub.org In a QSAR study involving this compound, the model might reveal that electron-withdrawing groups (like the chloro substituent) at position 8 are positively correlated with activity, suggesting a key electrostatic or hydrogen bonding interaction at that position.

Steric Parameters: These parameters relate to the size and shape of the molecule or its substituents, which is crucial for how well it fits into a receptor's binding pocket. pharmdbm.com Important steric descriptors include Molar Refractivity (MR), which is related to molecular volume, and Taft steric parameters (Es). pharmdbm.com Verloop steric parameters, calculated from bond lengths and van der Waals radii, provide a more detailed description of the shape of a substituent. pharmdbm.com A QSAR model might indicate that bulky substituents at the 1-phenyl position are detrimental to activity, implying steric hindrance, while smaller groups are preferred.

Interactive Table: Common Physicochemical Descriptors in QSAR

| Parameter Class | Descriptor Example | Property Represented |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent on an aromatic ring. pharmdbm.com |

| Dipole Moment | The overall polarity and charge distribution of the molecule. | |

| HOMO/LUMO Energies | Frontier molecular orbital energies related to chemical reactivity and charge transfer. sapub.org | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a substituent. nih.gov |

| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. pharmdbm.com | |

| Verloop Steric Parameters | Multi-dimensional parameters describing the length and width of a substituent. pharmdbm.com | |

| Hydrophobic | LogP | The partition coefficient between octanol (B41247) and water, representing overall lipophilicity. pharmdbm.com |

| Pi (π) Constant | The hydrophobic contribution of a specific substituent. |

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by generating 3D contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the aligned molecules. nih.govnih.gov These maps provide a powerful visual guide for drug design, showing precisely where bulky groups, positive charges, or negative charges would likely increase or decrease the activity of a compound like this compound.

Deconvolution of Substituent Effects on Ligand-Target Interactions

3D-QSAR contour maps provide a direct way to visualize substituent effects. For instance, a CoMFA analysis of a series of benzazepine derivatives might produce:

A green contour map near position 8, indicating that sterically bulky groups are favored there.

A red contour map overlapping with the chloro substituent's position, indicating that electronegative (electron-withdrawing) features in that region are detrimental to activity. This directly informs a medicinal chemist that replacing the chlorine with a different group could modulate activity based on its steric and electronic properties. researchgate.netnih.gov

Free Energy Perturbation (FEP) is another powerful tool for deconvoluting these effects with high quantitative accuracy. nih.gov A series of FEP calculations could be performed to simulate the "mutation" of the chloro group to a hydrogen or a methyl group. The resulting ΔΔG_bind would precisely quantify the contribution of the chlorine atom to the binding affinity. Similarly, the effect of modifying the 1-phenyl ring (e.g., adding substituents to it or replacing it entirely) could be systematically evaluated. nih.gov

Furthermore, per-residue energy decomposition analysis following an MD simulation can break down the total binding energy into contributions from individual amino acid residues in the target's binding site. nih.gov This method can reveal, for example, that the chloro group on this compound interacts favorably with a specific residue like an asparagine, while the phenyl group is stabilized by hydrophobic interactions with leucine and isoleucine residues. nih.govresearchgate.net By understanding which parts of the ligand interact with which residues, medicinal chemists can make more rational, targeted modifications to improve binding affinity and selectivity.

Medicinal Chemistry Principles and Scaffold Design Applied to Benzazepines

Benzazepine Scaffolds in Modern Drug Design and Discovery

The benzazepine scaffold, a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to an azepine ring, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This designation is due to its ability to bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.comontosight.ai The semi-rigid and compact nature of the diazepine (B8756704) ring, a close relative to the azepine ring, combined with a low number of rotatable bonds and defined spatial arrangements of substituents, contributes to its success in drug design. nih.gov These characteristics provide a balance of conformational rigidity and flexibility, which is crucial for effective interaction with biological macromolecules.

Benzazepine derivatives have been investigated for a wide range of therapeutic applications, including their effects on the central nervous system and cardiovascular system. ontosight.ai The versatility of the benzazepine scaffold allows for the development of compounds with tailored properties, making it a cornerstone in the discovery of novel therapeutic agents. tandfonline.comnih.gov The core structure serves as a template for the design of new molecules with desired biological functions. nih.gov

Strategies for Scaffold Modification and Diversification

To explore the chemical space around the benzazepine core and to optimize lead compounds, medicinal chemists employ several strategies for scaffold modification and diversification. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement Strategies

Bioisosterism, the exchange of an atom or group of atoms with another, is a fundamental strategy in drug design to create new molecules with similar biological properties but potentially improved characteristics. acs.orgcambridgemedchemconsulting.com In the context of benzazepines and related benzodiazepines, bioisosteric replacements have been successfully used to modulate activity and selectivity. researchgate.netnih.gov

One notable example is the replacement of a nitrogen atom in the seven-membered ring with a sulfur atom, leading to the formation of benzothiazepines. researchgate.net This modification can alter the electronic and conformational properties of the molecule, potentially leading to improved central nervous system penetration. researchgate.net Another key example is the non-classical bioisosteric replacement of a chlorine atom at the C7 position of a benzodiazepine (B76468) with an ethinyl group. This substitution resulted in a significant increase in binding selectivity for the α5 subtype of the GABA-A receptor over the α1 subtype, leading to a compound with retained anxiolytic potency but reduced sedative effects. nih.gov

Table 1: Examples of Bioisosteric Replacements in Benzazepine and Related Scaffolds

| Original Group | Bioisosteric Replacement | Resulting Scaffold/Effect | Reference |

| Nitrogen (in diazepine ring) | Sulfur | Benzothiazepine | researchgate.net |

| Chlorine (at C7) | Ethinyl Group | Increased α5 GABA-A Receptor Selectivity | nih.gov |

| Hydroxyl Group | Amino Group | Similar Benzodiazepine Receptor Binding | acs.org |

| Methylene Group | Sulfur or Oxygen Atom | Decreased Potency (in pyrazinobenzazepine) | acs.org |

Scaffold Hopping Methodologies for Novel Core Structures

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core backbones. nih.govnih.gov This approach is particularly valuable for discovering novel chemotypes with improved properties or for navigating around existing intellectual property. youtube.com

Starting from a known benzazepine antagonist for the dopamine (B1211576) D3 receptor, computational tools can identify alternative scaffolds that maintain the key pharmacophoric features required for biological activity. The goal is to replace the central benzazepine core with a different chemical moiety while preserving the spatial orientation of key interacting groups. nih.gov Scaffold hopping can be classified into different levels, from minor modifications like atom swapping in a ring to the complete replacement of a backbone with a new chemical entity that retains the necessary interactions. nih.gov This technique has been successfully applied to move from peptidic to non-peptidic scaffolds and to discover novel inhibitors for various targets. nih.govyoutube.com

Analog Design through Ring Contraction/Expansion

Ring expansion and contraction reactions are powerful synthetic tools for modifying the core structure of cyclic compounds like benzazepines. uchicago.edursc.org These strategies can lead to novel analogs with altered conformational properties and potentially different biological activities.

A metal-free oxidative C-H bond functionalization followed by a ring expansion has been developed for the synthesis of 3-benzazepines. researchgate.net The Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals, is another valuable method for synthesizing larger ring systems like benzazepines. researchgate.net Conversely, ring contraction of diazepines, a related seven-membered ring system, has been observed to produce cyanopyrroles through photochemical rearrangements. nih.gov These synthetic methodologies provide access to a diverse range of benzazepine analogs and related structures, enabling a thorough exploration of structure-activity relationships.

Rational Design Principles for Modulating Receptor Selectivity and Ligand Affinity

The rational design of benzazepine derivatives with high affinity and selectivity for a specific biological target is a key objective in medicinal chemistry. ontosight.ainih.gov This process often relies on a detailed understanding of the target's three-dimensional structure and the key interactions between the ligand and the receptor. nih.govnih.gov

For GABAA receptors, the differential composition of α subunits is a major determinant of the pharmacological effects of benzodiazepines. nih.gov Molecular docking studies using cryo-electron microscopy structures of GABAA receptors have provided crucial insights into the binding of benzodiazepines like diazepam. nih.gov These studies have highlighted the importance of a halogen bond between the chlorine atom of the ligand and a histidine residue in the α1 subunit for positive allosteric modulation. nih.gov By designing analogs that can selectively interact with specific amino acid residues in the binding pocket, it is possible to achieve subtype selectivity. nih.govnih.gov For instance, the design of benzoxazepin inhibitors with selectivity for the PI3Kα isoform was achieved by targeting interactions with a non-conserved residue. nih.gov

Chemical Library Synthesis and Screening Strategies for Benzazepine Derivatives

The synthesis and screening of chemical libraries of benzazepine derivatives are essential for the discovery of new lead compounds and for establishing structure-activity relationships (SAR). nih.govusc.es Combinatorial chemistry approaches have been employed to generate large and diverse libraries of 1,4-benzodiazepine (B1214927) derivatives. nih.gov

These libraries are typically constructed from three main components: 2-aminobenzophenones, amino acids, and alkylating agents, allowing for a wide variety of chemical functionalities to be introduced. nih.gov The resulting compounds can then be screened in high-throughput assays to identify those with high affinity for a particular target, such as the cholecystokinin (B1591339) A receptor. nih.gov The development of new synthetic methodologies, such as palladium-catalyzed enantioselective C-H activation/cycloaddition reactions, has further facilitated access to libraries of chiral benzazepine derivatives with novel biological properties. usc.es These strategies accelerate the drug discovery process by enabling the rapid exploration of a broad chemical space around the benzazepine scaffold. nih.govnih.gov

In Vitro Methodologies for Investigating Benzazepine Target Interactions Research Tool Focus

Radioligand Binding Assays for Ligand-Receptor Interaction Characterization

Radioligand binding assays are a cornerstone in pharmacology for studying the interaction between a ligand and its receptor. oncodesign-services.com These assays employ a radioactively labeled compound, known as a radioligand, to accurately quantify the binding of a ligand to its target receptor. oncodesign-services.com

Saturation binding experiments are conducted to determine two key parameters: the density of receptors in a specific tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. nih.govgiffordbioscience.com In this protocol, increasing concentrations of a radioligand are incubated with a fixed quantity of the receptor preparation until the binding reaches a state of equilibrium. giffordbioscience.com To differentiate between specific and non-specific binding, a high concentration of an unlabeled competing ligand is added to a parallel set of experiments to saturate the non-specific sites. nih.gov Specific binding is then determined by subtracting the non-specific binding from the total binding measured. umich.edu

The data from a saturation binding experiment is typically plotted as the concentration of bound radioligand against the free radioligand concentration, which generates a hyperbolic curve. From this curve, the Bmax and Kd values can be derived through non-linear regression analysis. nih.govgiffordbioscience.com For instance, in a study on benzodiazepine (B76468) receptors, the Bmax and Kd for [3H]-flumazenil were determined to be 0.638 ± 0.099 pmol/mg and 1.35 ± 0.316 nM, respectively. nih.govnih.govresearchgate.net

Competitive displacement binding assays are employed to ascertain the affinity, typically expressed as the inhibition constant (Ki), of an unlabeled compound for a receptor. nih.gov This is achieved by incubating a fixed concentration of a radioligand with the receptor preparation in the presence of escalating concentrations of the unlabeled competitor compound, such as a benzazepine derivative. giffordbioscience.com The competitor molecule displaces the radioligand from the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is termed the IC50. nih.gov The Ki value, which represents the binding affinity of the competitor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. giffordbioscience.com This method has been widely used to characterize the affinity of various benzazepine analogs at different receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com

Table 1: Interactive Data from Competitive Displacement Binding Studies

| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| Analog 15a | D1 | [3H]SCH23390 | - | 30 |

| Analog 15a | D5 | [3H]SCH23390 | - | 180 |

| Analog 11a | D5 | [3H]SCH23390 | - | 470 |

| This table presents example data for 6-chloro-1-phenylbenzazepine analogs to illustrate the type of information generated from these studies. nih.gov |

Dissociation kinetics, also referred to as "off-rate" analysis, quantifies the rate at which a ligand detaches from its receptor. This is a critical parameter as it can offer insights into the duration of a compound's action. nih.gov These experiments are typically initiated by allowing a radioligand to bind to the receptor until equilibrium is achieved. Subsequently, an excess of an unlabeled ligand is introduced to prevent the re-binding of the radioligand. The amount of radioligand that remains bound is then measured over a period of time to determine the dissociation rate (koff). nih.gov Studies on certain benzazepine derivatives have revealed slow dissociation from the vasopressin V2 receptor, a characteristic that may contribute to their extended pharmacological effects. nih.gov

Preparation and Utilization of Receptor-Expressing Systems (e.g., Membrane Homogenates, Cell Lines)

To conduct in vitro binding and functional assays, a reliable source of the target receptor is essential. This is commonly achieved through one of two primary methods: using membrane homogenates from animal tissues that are naturally rich in the receptor of interest, or utilizing cultured cell lines that have been genetically engineered to express the specific receptor. nih.govresearchgate.net

For the investigation of receptors like benzodiazepine receptors, membrane homogenates are frequently prepared from the cortical region of the male Sprague-Dawley rat brain. nih.govnih.govresearchgate.net The tissue is homogenized, and the cell membranes containing the receptors are isolated through a process of centrifugation. nih.govresearchgate.net

Alternatively, various cell lines, such as Human Embryonic Kidney (HEK) 293T cells, are widely used. mdpi.com These cells can be engineered to express specific receptor subunits, allowing for the study of homomeric and heteromeric receptor complexes in a controlled environment. mdpi.com The use of recombinant cell lines provides a clean and reproducible system to investigate the interaction of compounds like 8-chloro-1-phenyl-3H-2-benzazepine with a specific receptor subtype in isolation. nih.govacs.org

Biochemical Assays for Receptor-Mediated Signaling Pathways (e.g., Adenylate Cyclase Activity, β-Arrestin Recruitment, Phospholipase C Modulation)

Understanding the functional consequences of a ligand binding to its receptor is as crucial as determining its binding affinity. Biochemical assays are therefore employed to measure the ability of a compound to either activate or block the signaling pathways that are coupled to the receptor.

For Gs or Gi-coupled receptors, the measurement of adenylate cyclase activity is a common approach. nih.gov The activation of these receptors can lead to either a stimulation or inhibition of adenylate cyclase, which in turn alters the intracellular concentration of cyclic AMP (cAMP). nih.gov Assays that quantify cAMP levels can thus indicate whether a compound is acting as an agonist or an antagonist. For instance, the stimulatory effect of various benzazepine D-1 dopamine agonists on adenylate cyclase has been demonstrated in rat striatal tissue. nih.gov

The β-arrestin recruitment assay is another vital tool for dissecting receptor signaling. Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, which leads to the recruitment of β-arrestin proteins. nih.govresearchgate.netnih.gov This process is not only involved in receptor desensitization but can also trigger G protein-independent signaling cascades. nih.gov Techniques such as split-luciferase assays can be used to quantify the interaction between the receptor and β-arrestin in response to a ligand. nih.govyoutube.com

For Gq-coupled receptors, such as the 5-HT2A receptor, the modulation of phospholipase C (PLC) activity is a key signaling event. mdpi.comwikipedia.org Activation of these receptors stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.orgnih.gov Assays that measure the accumulation of inositol phosphates are therefore used to quantify the activation of these receptors. nih.gov

Table 2: Functional Activity of Benzazepine Derivatives

| Compound Class | Signaling Pathway | Effect |

| Benzazepine D-1 Agonists | Adenylate Cyclase | Stimulation |

| 5-HT2C Agonists | Phospholipase C | Stimulation |

| This table provides an example of the functional data that can be obtained for various benzazepine derivatives. nih.govresearchgate.net |

Structural Analysis of Ligand-Target Complexes (e.g., Single Crystal X-ray Diffraction of Ligand-Bound Proteins or Co-crystals)

A definitive understanding of the interaction between a ligand and its target protein at the molecular level can be achieved through structural analysis. Single crystal X-ray diffraction is a powerful technique that can determine the high-resolution three-dimensional structure of molecules. researchgate.netnih.gov To apply this method to ligand-target complexes, it is necessary to obtain high-quality crystals of the target protein with the ligand bound within its active site.

While specific co-crystal structures of this compound with its target receptors are not yet available, this methodology remains a critical objective in the fields of drug discovery and molecular pharmacology. The successful determination of such a structure would provide invaluable information, including the precise binding orientation of the compound, the key amino acid residues that form the binding pocket, and the conformational changes that the receptor undergoes upon ligand binding. researchgate.netnih.gov This detailed structural information is essential for the rational design of new and improved ligands with enhanced affinity, selectivity, and desired functional properties. acs.org

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles: publish raw spectral data (e.g., via Zenodo), detailed synthetic protocols (reagent lot numbers, purification gradients), and negative results. Use third-party compound validation services (e.g., Eurofins) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.